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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical

and agrochemical compounds. By detailing the analytical techniques and experimental

protocols, this document serves as a vital resource for researchers engaged in the

characterization of novel chemical entities.

Molecular Identity and Physicochemical Properties
4-Hydroxy-2-methylbenzonitrile is a substituted aromatic nitrile. Its fundamental properties

are summarized in the table below.

Identifier Value

IUPAC Name 4-hydroxy-2-methylbenzonitrile[1]

CAS Number 14143-26-1[1]

Molecular Formula C₈H₇NO[1]

Molecular Weight 133.15 g/mol [1]

Monoisotopic Mass 133.052763847 Da[1]
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Spectroscopic Data for Structure Confirmation
The structural framework of 4-Hydroxy-2-methylbenzonitrile has been unequivocally

established through a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 4-Hydroxy-2-methylbenzonitrile exhibits distinct signals

corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Note: Specific experimental ¹H NMR data for 4-Hydroxy-2-methylbenzonitrile was not found

in the performed search. The following table is a representative example based on spectral

data of similar compounds.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.4 d 1H Ar-H

~6.8 d 1H Ar-H

~6.7 s 1H Ar-H

~5.0 br s 1H -OH

~2.4 s 3H -CH₃

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Note: Specific experimental ¹³C NMR data for 4-Hydroxy-2-methylbenzonitrile was not found

in the performed search. The following table is a representative example based on spectral

data of similar compounds.
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Chemical Shift (ppm) Assignment

~160 C-OH

~140 C-CH₃

~134 Ar-CH

~118 Ar-CH

~116 Ar-CH

~115 C-CN

~105 C-CN

~20 -CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Note: Specific experimental FT-IR data for 4-Hydroxy-2-methylbenzonitrile was not found in

the performed search. The following table is a representative example based on spectral data

of similar compounds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300 (broad) O-H stretch Phenolic -OH

~3050 C-H stretch Aromatic

~2920 C-H stretch Methyl

~2230 C≡N stretch Nitrile

~1600, ~1500 C=C stretch Aromatic ring

~1250 C-O stretch Phenol

~820 C-H bend Aromatic (out-of-plane)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity. The predicted collision cross-section values for

various adducts of 4-Hydroxy-2-methylbenzonitrile are available.[2]

Adduct m/z

[M+H]⁺ 134.06004

[M+Na]⁺ 156.04198

[M-H]⁻ 132.04548

[M]⁺ 133.05221

Note: A detailed experimental mass spectrum with fragmentation analysis was not found in the

performed search.

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structure

elucidation of 4-Hydroxy-2-methylbenzonitrile.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of solid 4-Hydroxy-2-methylbenzonitrile.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid

dissolution.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (dependent on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Hydroxy-2-methylbenzonitrile with approximately 100-200 mg of dry, FT-

IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.
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Transfer the mixture to a pellet-pressing die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder.

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of 4-Hydroxy-2-methylbenzonitrile at a concentration of

approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z

range (e.g., 50-500).

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject

it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Workflow and Logic Diagrams
The following diagrams illustrate the logical processes involved in the structure elucidation of 4-
Hydroxy-2-methylbenzonitrile.
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Caption: Overall workflow for the synthesis and structure elucidation of 4-Hydroxy-2-
methylbenzonitrile.
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Experimental Data Inferred Structural Information

1H NMR:
- Number of signals

- Integration
- Multiplicity
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- Chemical Shift
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FT-IR:
- Characteristic absorptions

Presence of -OH, -C≡N,
-CH₃, Aromatic Ring

Mass Spec:
- Molecular Ion Peak (m/z)

Molecular Formula
& Weight Confirmation

Elucidated Structure:
4-Hydroxy-2-methylbenzonitrile

Click to download full resolution via product page

Caption: Integration of spectroscopic data for the structural confirmation of 4-Hydroxy-2-
methylbenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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